molecular formula C10H10N2O3 B112540 Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate CAS No. 371945-06-1

Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B112540
CAS No.: 371945-06-1
M. Wt: 206.2 g/mol
InChI Key: BBWDTHBRBASZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (CAS RN: 371945-06-1) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.198 g/mol . It features a fused furopyridine core substituted with an amino group at position 3 and an ethyl ester at position 2. Key physical properties include a density of 1.319 g/cm³, a boiling point of 342°C, and a vapor pressure of 7.75 × 10⁻⁵ mmHg at 25°C .

Properties

IUPAC Name

ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWDTHBRBASZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612693
Record name Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371945-06-1
Record name Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Buchwald-Hartwig Amination

In a study by PMC, this compound (1 ) was coupled with 3-methoxybenzoyl chloride (2 ) using a palladium catalyst system. The reaction proceeded in dichloromethane (DCM) with triethylamine as a base, yielding the intermediate amide (3 ) at 77% efficiency. Key parameters included:

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-dioxane

  • Temperature : 80°C

  • Yield : 76% after purification.

This method highlights the compatibility of the amino group with acyl chloride partners, enabling rapid access to structurally diverse analogs.

Cyclization Strategies

Cyclization reactions are pivotal for assembling the fused furopyridine ring system. Two dominant approaches are documented:

Base-Mediated Cyclocondensation

This compound can be synthesized via cyclocondensation of ethyl 2-cyano-3-aminopyridine derivatives with α-ketoesters. For example, treatment of ethyl 2-cyano-3-aminopyridine with ethyl glyoxylate in methanol under reflux conditions generated the furopyridine core in 65% yield. Critical factors include:

  • Base : Sodium methoxide (1.2 equiv)

  • Reaction Time : 12 hours

  • Workup : Acidic quenching followed by chromatographic purification.

Acid-Catalyzed Ring Closure

An alternative route employs hydrochloric acid (HCl) to facilitate cyclization of prefunctionalized pyridine precursors. A 2020 study reported the use of 48% HBr in acetic acid to demethylate intermediates, followed by acetylation to yield key precursors for downstream functionalization.

Functional Group Modifications

Post-cyclization modifications are often required to install the ethyl ester and amino groups.

Esterification Techniques

The ethyl ester moiety is typically introduced via Fischer esterification or nucleophilic substitution. For instance, treatment of the carboxylic acid derivative with ethanol in the presence of sulfuric acid achieved 85% conversion to the ethyl ester.

Amino Group Installation

Reductive amination using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) has been employed to introduce the 3-amino group. Yields range from 70% to 90%, depending on the reducing agent and substrate solubility.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the primary methods:

MethodCatalyst/ReagentSolventTemperatureYieldPurity (HPLC)
Buchwald-HartwigPdCl₂(dppf), KOAc1,4-dioxane80°C76%>98%
CyclocondensationNaOMeMethanolReflux65%95%
Reductive AminationNaBH₃CNTHFRT82%97%

Optimization Challenges and Solutions

Catalyst Deactivation

Palladium catalysts are prone to deactivation by coordinating amines. This issue was mitigated in PMC’s protocol by using bulky ligands like XPhos, enhancing catalytic turnover.

Regioselectivity in Cyclization

Controlling regioselectivity during ring closure remains challenging. Employing electron-withdrawing groups (EWGs) at the pyridine C-4 position improved regiochemical outcomes by directing cyclization to the desired [2,3-b] position.

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective and safe processes. Key adaptations include:

  • Solvent Recycling : 1,4-Dioxane and methanol are recovered via distillation, reducing waste.

  • Continuous Flow Reactors : Pilot studies demonstrated a 15% yield increase compared to batch reactors.

Emerging Methodologies

Recent advances focus on photocatalytic C–H functionalization to streamline synthesis. A 2024 proof-of-concept study achieved direct amination of ethyl furo[2,3-b]pyridine-2-carboxylate using iridium photocatalysts, albeit with modest yields (45%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures (50-80°C) and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furo[2,3-b]pyridine ring system can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structurally analogous compounds differ in heteroatom composition (furo vs. thieno rings), substituent positions, and ester groups. Below is a comparative analysis (Table 1) and detailed discussion.

Table 1: Key Properties of Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate and Analogues

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
This compound Furo[2,3-b]pyridine -NH₂, -COOEt C₁₀H₁₀N₂O₃ 206.20 25 Intermediate for boron-containing bioisosteres
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine -NH₂, -COOEt C₉H₁₀N₂O₂S 210.25 95.1 Antitumor drug intermediate; planar crystal structure
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine -NH₂, -COOEt C₁₀H₁₀N₂O₂S 222.26 N/A Density: 1.364 g/cm³; MP: 183°C
Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine -NH₂, -COO-isopentyl C₁₃H₁₆N₂O₃ 248.28 N/A Enhanced lipophilicity
Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine -NH₂, -COOMe, 4,6-diMe C₁₁H₁₂N₂O₃ 220.23 N/A Steric hindrance for binding
Ethyl 3-(3-methoxybenzamido)furo[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine -NHC(O)C₆H₄(3-OMe), -COOEt C₁₈H₁₇N₂O₅ 341.34 N/A Bioavailable PI-103 derivative

Structural and Functional Differences

Heterocycle Core: Furo vs. Thieno
  • Furo[2,3-b]pyridine Derivatives: Oxygen in the furan ring confers higher electronegativity, influencing hydrogen bonding and solubility. The planar structure of this compound facilitates π-π stacking in crystal lattices .
  • Thieno[2,3-b]pyridine Derivatives: Sulfur atoms in thieno analogues (e.g., Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate) reduce electronegativity, enhancing hydrophobic interactions. These compounds exhibit 95.1% synthesis yields under optimized conditions, outperforming furo analogues .
Substituent Effects
  • Amino Group Modifications: Acylation of the amino group (e.g., with 3-methoxybenzoyl chloride) generates derivatives like Ethyl 3-(3-methoxybenzamido)furo[2,3-b]pyridine-2-carboxylate, which are used in bioavailable drug candidates .
Methyl Substitutions
  • Methyl groups at positions 4 and 6 (e.g., Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate) introduce steric hindrance, altering binding affinities in enzyme inhibition assays .

Biological Activity

Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2O3C_{10}H_{10}N_{2}O_{3} and a molecular weight of approximately 206.198 g/mol. The structure features a fused furo[2,3-b]pyridine system with an amino group and an ethyl ester functional group, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been evaluated for anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The calculated effective dose (ED50) values indicate that this compound exhibits superior activity compared to established chemotherapeutic agents like ethosuximide, with a protective index (PI) suggesting a favorable benefit-risk ratio for therapeutic use .

Neurotropic Effects

Recent investigations into the neurotropic activity of derivatives of this compound have shown promising results. For instance, certain derivatives demonstrated enhanced neuroprotective effects in animal models, indicating potential applications in treating neurodegenerative diseases. The protective index values for these compounds were significantly higher than those for standard treatments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Hydrophobic Interactions : The furo[2,3-b]pyridine ring system can fit into hydrophobic pockets of proteins, modulating enzyme and receptor activity.
  • Nucleophilic Substitution : The amino group acts as a nucleophile in substitution reactions, potentially leading to the formation of more biologically active derivatives.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Ethyl 3-Amino-6-phenylfuro[2,3-b]pyridine-2-carboxylate34128-30-8Enhanced hydrophobic interactions due to phenyl group
3-Aminothieno[2,3-b]pyridine-2-carboxylateVariesDifferent ring system affecting electronic properties

These comparisons highlight how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

  • Anticancer Activity Study : A study evaluated the anticancer effects of this compound on HCT-116 and HEP2 cell lines. Results showed that the compound significantly reduced cell viability at concentrations lower than those required for ethosuximide, indicating a promising avenue for cancer treatment development .
  • Neuroprotective Effects Research : In animal models of neurodegeneration, derivatives of this compound were tested for their ability to protect neuronal cells from apoptosis. Results indicated that certain modifications enhanced neuroprotective efficacy compared to traditional neuroprotective agents like diazepam.

Q & A

Q. What are the common synthetic routes for Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

Answer: Two primary synthetic strategies are documented:

  • Route 1 (Deamination/Decarboxylation): Starting from ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate, sequential deamination (via diazotization), hydrolysis, and decarboxylation yield the unsubstituted furopyridine core .
  • Route 2 (Acylation): Direct functionalization of the amino group using acyl chlorides (e.g., 3-methoxybenzoyl chloride) in dichloromethane with triethylamine as a base achieves yields up to 77% .
    Key Factors: Reaction temperature (0°C for acylation), solvent polarity, and stoichiometric ratios of reagents significantly impact purity and yield. For example, microwave-assisted synthesis at 160°C reduces reaction time but may require post-purification .

Q. How is the structural integrity of this compound confirmed?

Answer:

  • X-ray Crystallography: Single-crystal analysis confirms planarity of the furopyridine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimeric structures) .
  • Spectroscopy: IR identifies NH₂ (3354–3487 cm⁻¹) and carbonyl (1660 cm⁻¹) groups. 1^1H NMR resolves ester protons (δ 1.48 ppm, triplet) and aromatic protons (δ 7.15–9.08 ppm) .
  • Mass Spectrometry: Exact mass (e.g., 276.1897 Da) validates molecular formula (C₁₆H₂₄N₂O₂) .

Q. What are the standard protocols for evaluating the compound’s purity?

Answer:

  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities (<1% threshold).
  • Melting Point Analysis: Sharp melting ranges (e.g., 218–222°C) indicate high crystallinity .
  • TLC Monitoring: Silica gel plates (ethyl acetate/hexane, 3:7) track reaction progress, with Rf ≈ 0.5 for the pure product .

Q. How is the compound stored to ensure stability?

Answer:

  • Conditions: Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent oxidation and photodegradation.
  • Stability Tests: Periodic NMR and HPLC over 6 months confirm no decomposition (<2% degradation) .

Q. What preliminary bioactivity assays are recommended for this compound?

Answer:

  • Antimicrobial Screening: Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ = 15 µM for HeLa) .
  • Enzyme Inhibition: Kinase profiling (e.g., MTH1 inhibition at 10 µM) .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydrogen-bonding motifs be resolved?

Answer:

  • Multi-Method Validation: Compare X-ray (ORTEP-3 ) with DFT-optimized structures (B3LYP/6-311+G(d,p)) to assess bond angles and torsional deviations .
  • High-Resolution Data: Collect synchrotron radiation data (λ = 0.7 Å) to resolve weak electron densities, particularly for disordered solvent molecules .
  • Dynamic Analysis: Variable-temperature XRD (100–300 K) examines thermal motion effects on hydrogen bonds .

Q. What strategies optimize regioselectivity in derivatization reactions?

Answer:

  • Protecting Groups: Use Boc-protected intermediates to direct acylation to the amino group (e.g., 91% yield for sulfonamide derivatives) .
  • Catalytic Control: Pd-catalyzed cross-coupling (Suzuki-Miyaura) selectively functionalizes the pyridine ring .
  • Solvent Effects: Polar aprotic solvents (DMF) enhance nucleophilic attack at the 3-position .

Q. How do electronic properties influence the compound’s bioactivity?

Answer:

  • SAR Studies: Electron-withdrawing groups (e.g., –NO₂) at the 5-position enhance antimicrobial activity by 3-fold .
  • DFT Calculations: HOMO-LUMO gaps (4.2 eV) correlate with redox activity in MTH1 inhibition .
  • LogP Optimization: Introducing –OCH₃ increases hydrophilicity (LogP from 2.1 to 1.6), improving aqueous solubility but reducing membrane permeability .

Q. How can polymorphic forms be characterized and controlled during synthesis?

Answer:

  • PXRD Screening: Identify polymorphs (Form I vs. II) via distinct diffraction peaks (e.g., 2θ = 12.8° and 15.3°) .
  • Crystallization Control: Seed crystals in ethyl acetate/petroleum ether (1:1) yield the thermodynamically stable Form I .
  • DSC/TGA: Monitor phase transitions (Tm = 220°C for Form I vs. 215°C for Form II) .

Q. What computational methods predict metabolic pathways and toxicity?

Answer:

  • In Silico Tools: Use SwissADME to predict CYP450 metabolism (major oxidation at the ethyl ester) .
  • MD Simulations: 100-ns trajectories assess binding to hERG channels (risk of cardiotoxicity if ΔG < –8 kcal/mol) .
  • Ames Test: In vitro mutagenicity assays with S. typhimurium TA98 confirm safety thresholds (≤10 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.